1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride
Overview
Description
1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride is a chemical compound with the molecular formula C11H24N2O.2ClH and a molecular weight of 273.25 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting piperazine derivatives can then be further modified to obtain the desired compound.
Chemical Reactions Analysis
1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential pharmacological properties, including its role as a ligand for various receptors. In medicine, it is investigated for its potential therapeutic effects .
Mechanism of Action
The mechanism of action of 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other piperidine derivatives, such as 2-amino-4-(1-piperidine) pyridine derivatives . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.
Properties
IUPAC Name |
1-[3-(1-aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O.2ClH/c1-9(12)10-5-4-6-13(7-10)8-11(2,3)14;;/h9-10,14H,4-8,12H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWVILDVOIFEBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)CC(C)(C)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.